molecular formula C8H12ClNO B12316087 2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide

2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide

Cat. No.: B12316087
M. Wt: 173.64 g/mol
InChI Key: ORNNRDHDGRHPJQ-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide is a chemical compound with the molecular formula C9H14ClNO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a cyclopentene ring, and a methylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide typically involves the reaction of cyclopentene with chloroacetyl chloride in the presence of a base, followed by the addition of methylamine. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst/Base: Triethylamine or another suitable base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the chloro group.

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro group and the amide moiety play crucial roles in its reactivity and interactions. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in metabolic pathways: Influencing biochemical processes.

Comparison with Similar Compounds

2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide can be compared with similar compounds such as:

    2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide: Differing by the presence of an ethyl group instead of a methyl group.

    2-chloro-N-(cyclopent-1-en-1-yl)-N-propylacetamide: Differing by the presence of a propyl group.

    2-chloro-N-(cyclopent-1-en-1-yl)-N-isopropylacetamide: Differing by the presence of an isopropyl group.

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical properties and reactivity.

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2-chloro-N-(cyclopenten-1-yl)-N-methylacetamide

InChI

InChI=1S/C8H12ClNO/c1-10(8(11)6-9)7-4-2-3-5-7/h4H,2-3,5-6H2,1H3

InChI Key

ORNNRDHDGRHPJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CCCC1)C(=O)CCl

Origin of Product

United States

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